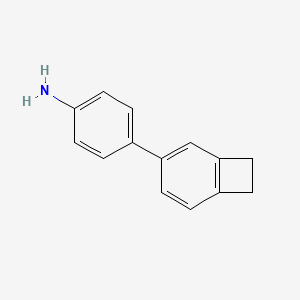
1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of an ethanone group attached to a substituted phenyl ring. The specific structure of this compound includes ethyl, hydroxy, and methoxy groups, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene ring, such as 3-ethyl-2-hydroxy-4,6-dimethoxybenzene.
Acylation Reaction: The benzene ring undergoes an acylation reaction with ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethanone derivative.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation reaction under controlled temperature and pressure conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone,1-(3-ethyl-2-hydroxyphenyl): Lacks the methoxy groups, which may affect its reactivity and properties.
Ethanone,1-(3-ethyl-4,6-dimethoxyphenyl): Lacks the hydroxy group, influencing its chemical behavior.
Ethanone,1-(3-ethyl-2-hydroxy-4-methoxyphenyl): Has one less methoxy group, altering its characteristics.
Uniqueness
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is unique due to the specific combination of ethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
531502-60-0 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O4/c1-5-8-9(15-3)6-10(16-4)11(7(2)13)12(8)14/h6,14H,5H2,1-4H3 |
InChI-Schlüssel |
WWZQMROPTYIWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1OC)OC)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
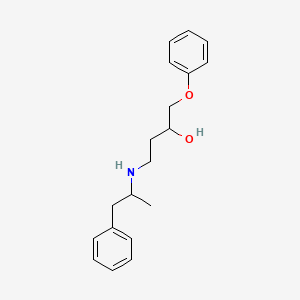
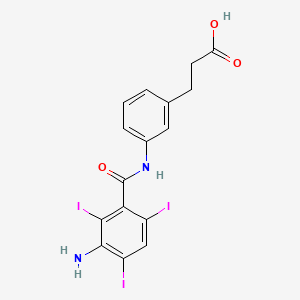
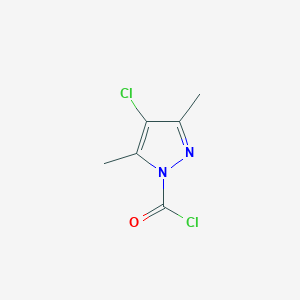
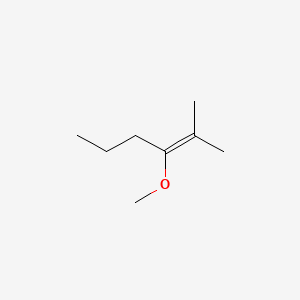
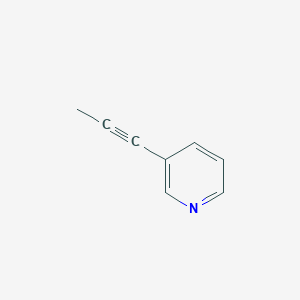
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
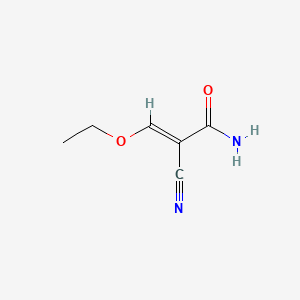
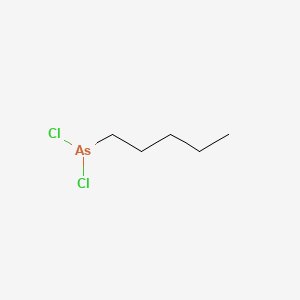

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)

